molecular formula C13H13O5P B14350547 Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- CAS No. 94317-89-2

Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-

Cat. No.: B14350547
CAS No.: 94317-89-2
M. Wt: 280.21 g/mol
InChI Key: KFYOXBASHUNCHG-UHFFFAOYSA-N
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Description

Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- can be synthesized through various methods. One common approach involves the reaction of phosphorous acid (H₃PO₃) with appropriate organic substrates. The Kabachnik–Fields reaction and the Pudovik reaction are often employed to alkylate phosphonic acid, leading to the formation of aminophosphonates . Another method involves the Michaelis–Arbuzov reaction, where phosphonic esters are prepared using alkyl halides and trialkyl phosphites .

Industrial Production Methods

Industrial production of phosphonic acids typically involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and widely used in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phosphonates .

Mechanism of Action

The mechanism of action of phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- involves its ability to form strong coordination bonds with metal ions and biological molecules. This property allows it to inhibit enzymes by binding to their active sites and to act as a chelating agent in various applications . The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .

Properties

94317-89-2

Molecular Formula

C13H13O5P

Molecular Weight

280.21 g/mol

IUPAC Name

[(2-hydroxyphenoxy)-phenylmethyl]phosphonic acid

InChI

InChI=1S/C13H13O5P/c14-11-8-4-5-9-12(11)18-13(19(15,16)17)10-6-2-1-3-7-10/h1-9,13-14H,(H2,15,16,17)

InChI Key

KFYOXBASHUNCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(OC2=CC=CC=C2O)P(=O)(O)O

Origin of Product

United States

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